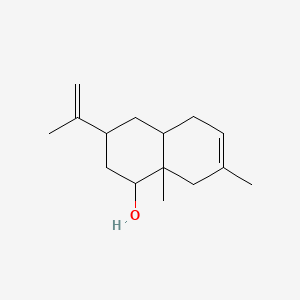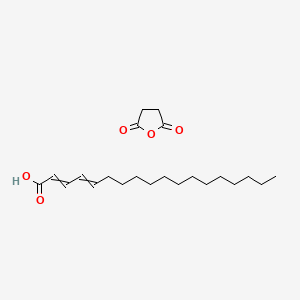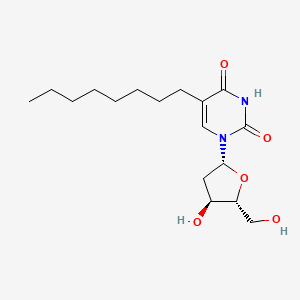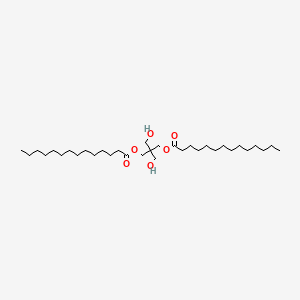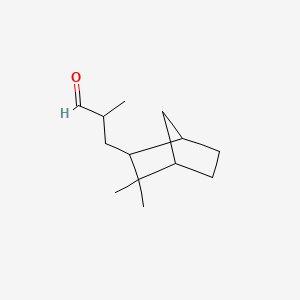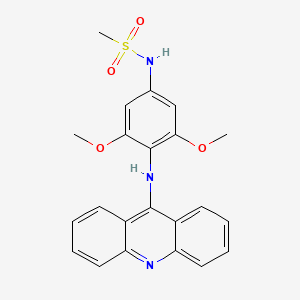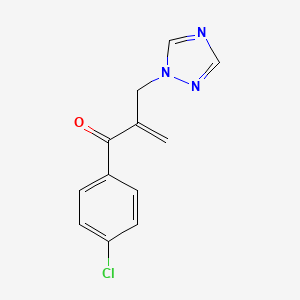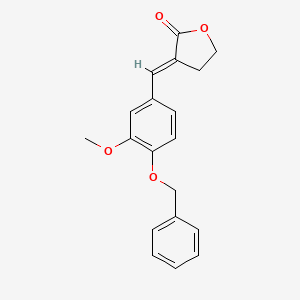
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones This compound is characterized by a furanone ring substituted with a benzyloxy and methoxybenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dihydrofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, halides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal activities.
3-Phenyl-1-(3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)propenone: Studied for their potential therapeutic applications.
Uniqueness
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone stands out due to its unique combination of benzyloxy and methoxybenzylidene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5443-12-9 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(3E)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H18O4/c1-21-18-12-15(11-16-9-10-22-19(16)20)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3/b16-11+ |
InChI-Schlüssel |
IRFAZLLQRCECHR-LFIBNONCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2CCOC2=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



